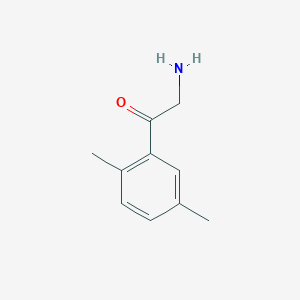

2-Amino-1-(2,5-dimethylphenyl)ethan-1-one

Description

2-Amino-1-(2,5-dimethylphenyl)ethan-1-one is an α-ketoamine derivative characterized by a ketone group adjacent to an amino group, attached to a 2,5-dimethyl-substituted benzene ring. This compound serves as a precursor or intermediate in synthetic organic chemistry, particularly in the preparation of pharmaceuticals and bioactive molecules. Its stability is enhanced by forming salts, such as hydrochlorides, to prevent dimerization during synthesis .

Properties

IUPAC Name |

2-amino-1-(2,5-dimethylphenyl)ethanone | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13NO/c1-7-3-4-8(2)9(5-7)10(12)6-11/h3-5H,6,11H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WEPAWLIZJXFRNZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)C)C(=O)CN | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

163.22 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The compound can be synthesized through several synthetic routes, including the Friedel-Crafts acylation reaction. In this method, 2,5-dimethylbenzene is reacted with chloroacetyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3). The reaction conditions typically involve maintaining a low temperature to control the reaction rate and prevent side reactions.

Industrial Production Methods: On an industrial scale, the compound can be produced using continuous flow reactors, which offer better control over reaction conditions and improved safety compared to batch reactors. The use of green chemistry principles, such as the use of environmentally benign solvents and catalysts, is also being explored to make the production process more sustainable.

Chemical Reactions Analysis

Types of Reactions: 2-Amino-1-(2,5-dimethylphenyl)ethan-1-one can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate (KMnO4) or chromic acid (H2CrO4).

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

Substitution: Nucleophilic substitution reactions can be performed using nucleophiles such as ammonia (NH3) or amines in the presence of a suitable solvent.

Major Products Formed:

Oxidation: The major product of oxidation is the corresponding carboxylic acid derivative.

Reduction: The reduction reaction typically yields the corresponding alcohol derivative.

Substitution: Substitution reactions can lead to the formation of various amine derivatives.

Scientific Research Applications

Pharmacological Applications

The compound has been investigated for its potential therapeutic effects and mechanisms of action:

- Psychoactive Properties : 2-Amino-1-(2,5-dimethylphenyl)ethan-1-one has been identified as a precursor for psychoactive substances. Its derivatives are studied for their effects on neurotransmitter systems, particularly in relation to dopamine and serotonin receptors, which are critical in treating psychiatric disorders such as schizophrenia and depression .

- Antimicrobial Activity : Recent studies have shown that derivatives of this compound exhibit significant antimicrobial activity against various pathogens. For instance, thiazole derivatives synthesized from 2-amino compounds demonstrated effectiveness against methicillin-resistant Staphylococcus aureus (MRSA) and other drug-resistant bacteria .

Organic Synthesis

The compound serves as a versatile building block in organic synthesis:

- Synthesis of Novel Compounds : this compound is employed in the synthesis of complex organic molecules. Its reactivity allows for the formation of various derivatives that can be tailored for specific applications in medicinal chemistry .

- Chiral Synthesis : The compound can be utilized in asymmetric synthesis to produce enantiomerically pure compounds, which are essential in drug development due to the differing biological activities of enantiomers .

Analytical Chemistry

In analytical applications, this compound plays a crucial role:

- Gas Chromatography : It is used as a standard or reference material in gas chromatography (GC), aiding in the separation and analysis of volatile compounds. The unique properties of 2-amino compounds enhance the resolution and accuracy of GC analyses.

- Spectroscopic Studies : The compound’s distinct spectral characteristics make it suitable for various spectroscopic techniques, including NMR and mass spectrometry, which are essential for characterizing new compounds and understanding their behavior in biological systems .

Case Studies and Research Findings

A review of recent literature reveals several significant findings regarding the applications of 2-amino compounds:

Mechanism of Action

2-Amino-1-(2,5-dimethylphenyl)ethan-1-one is similar to other phenyl ethanone derivatives, such as 2-Amino-1-(2,5-dimethoxyphenyl)ethan-1-one and 2-Amino-1-(2,5-dimethylphenyl)ethanol. its unique structural features, such as the presence of the amino group and the specific positioning of the methyl groups on the phenyl ring, contribute to its distinct chemical and biological properties.

Comparison with Similar Compounds

Key Observations :

- Fluorine substitution improves metabolic stability but may reduce bioavailability .

- Functional Group Impact: Replacing the ketone with an alcohol (e.g., 2-Amino-1-(2,5-dimethoxyphenyl)ethanol) alters solubility and reactivity, making it suitable for analytical standards .

Physicochemical and Analytical Data

Molar Mass and Stability

- 2-Amino-1-(2,5-dimethylphenyl)ethan-1-one: Estimated molar mass ~177.2 g/mol (based on C₁₀H₁₃NO).

- 1-{2-[(2,3-dimethylphenyl)amino]phenyl}ethan-1-one: Molar mass 239.31 g/mol .

- Hydrochloride Salts : Stabilize α-ketoamines (e.g., CAS 104554-45-2) to prevent dimerization during storage .

Analytical Standards

- 2-Amino-1-(2,5-dimethoxyphenyl)ethanol (CAS 3600-87-1) is certified under ISO 17034/17025 for pharmaceutical testing, indicating high purity and regulatory compliance .

Biological Activity

2-Amino-1-(2,5-dimethylphenyl)ethan-1-one is an organic compound with a significant potential for various biological activities. Its structural features, including the amino group and the dimethyl-substituted phenyl ring, suggest a diverse range of interactions with biological targets. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic applications, and relevant research findings.

- Molecular Formula : C11H15N1O

- Molecular Weight : 177.25 g/mol

- Structure : The compound features an amino group attached to a carbon chain that is further linked to a dimethyl-substituted phenyl ring.

The biological activity of this compound is primarily attributed to its ability to interact with various enzymes and receptors. The amino group can form hydrogen bonds with active sites on proteins, which may modulate enzyme activity or receptor signaling pathways. Additionally, the hydrophobic nature of the dimethyl groups may enhance binding affinity to lipid membranes or hydrophobic pockets in proteins.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial potential of this compound against various pathogens. For instance:

- Gram-positive Bacteria : The compound has shown promising activity against methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant Enterococcus faecium.

- Fungal Strains : It exhibits broad-spectrum antifungal activity against drug-resistant strains of Candida species, indicating its potential as an antifungal agent .

Enzyme Inhibition

Research indicates that this compound can act as an enzyme inhibitor:

- Protein Interactions : It has been utilized in studies focusing on enzyme inhibition and protein interactions, suggesting its role in modulating biochemical pathways.

Study 1: Antimicrobial Efficacy

In a controlled laboratory setting, this compound was tested against several bacterial strains. The Minimum Inhibitory Concentration (MIC) values were determined:

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| Methicillin-resistant S. aureus | 32 |

| Vancomycin-resistant E. faecium | 16 |

| Candida auris | 8 |

This study demonstrated that the compound's efficacy varies significantly among different pathogens, emphasizing its potential as a therapeutic agent in treating resistant infections.

Study 2: Enzyme Interaction Analysis

A study investigated the interaction between this compound and specific enzymes involved in metabolic pathways. The results showed that the compound inhibits enzyme activity by approximately 50% at concentrations around 10 µM, indicating its potential as a lead compound for drug development targeting metabolic disorders .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.